molecular formula C7H7BrN2S B11790051 5-Bromo-3-isopropylisothiazole-4-carbonitrile

5-Bromo-3-isopropylisothiazole-4-carbonitrile

Cat. No.: B11790051
M. Wt: 231.12 g/mol
InChI Key: BPOCZINOHJTORY-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropylisothiazole-4-carbonitrile: is a chemical compound with the molecular formula C7H7BrN2S and a molecular weight of 231.11 g/mol . This compound belongs to the class of isothiazoles, which are five-membered heterocycles containing both sulfur and nitrogen atoms. The presence of a bromine atom and an isopropyl group on the isothiazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isopropylisothiazole-4-carbonitrile typically involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride (CCl4). This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) as products . The reaction conditions include:

    Reagents: Sodium 2,2-dicyanoethene-1,1-bis(thiolate), bromine

    Solvent: Carbon tetrachloride (CCl4)

    Temperature: Room temperature

    Yield: 7% for 3,5-dibromoisothiazole-3-carbonitrile and 18% for 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile)

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as described above, with optimization for larger scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-isopropylisothiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed, depending on the desired transformation.

Major Products:

    Substitution Reactions: Products include various substituted isothiazoles, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropylisothiazole-4-carbonitrile involves its interaction with various molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary, but the presence of the bromine and isopropyl groups plays a crucial role in its activity.

Comparison with Similar Compounds

  • 3-Bromo-5-isopropylisothiazole-4-carbonitrile
  • 5-Bromo-3-methylisothiazole-4-carbonitrile
  • 5-Bromo-3-ethylisothiazole-4-carbonitrile

Comparison: 5-Bromo-3-isopropylisothiazole-4-carbonitrile is unique due to the specific positioning of the bromine and isopropyl groups on the isothiazole ring. This configuration imparts distinct chemical and biological properties compared to its analogs . For example, the isopropyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes.

Properties

Molecular Formula

C7H7BrN2S

Molecular Weight

231.12 g/mol

IUPAC Name

5-bromo-3-propan-2-yl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C7H7BrN2S/c1-4(2)6-5(3-9)7(8)11-10-6/h4H,1-2H3

InChI Key

BPOCZINOHJTORY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=C1C#N)Br

Origin of Product

United States

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